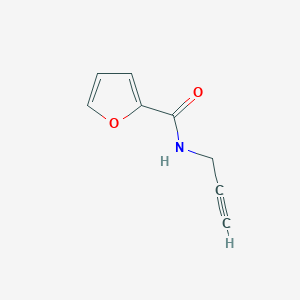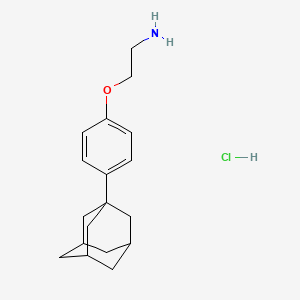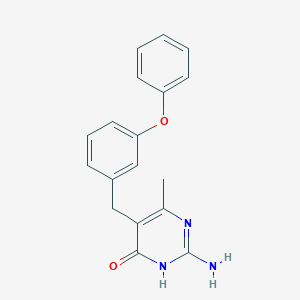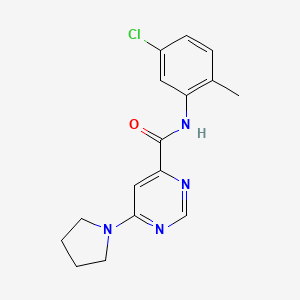
N-Propargylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For example, furan-2-carboxamide derivatives are compounds that contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) and a carboxamide group (a functional group derived from carboxylic acids where the hydroxyl group is replaced by an amine group) .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, acidity or basicity, reactivity, etc., are determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “N-(prop-2-yn-1-yl)furan-2-carboxamide” (also known as “N-Propargylfuran-2-carboxamide”), focusing on six unique applications:
Antibacterial Agents
N-(prop-2-yn-1-yl)furan-2-carboxamide has shown potential as an antibacterial agent. Furan derivatives are known for their antibacterial properties, and this compound could be explored for its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria . The unique structure of furan derivatives allows them to interfere with bacterial cell wall synthesis or protein function, making them promising candidates in the fight against antibiotic-resistant bacteria.
Anticancer Research
This compound can be investigated for its anticancer properties. Furan derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death) in cancer cells . The presence of the propargyl group in N-(prop-2-yn-1-yl)furan-2-carboxamide may enhance its ability to interact with cellular targets involved in cancer progression, making it a valuable candidate for developing new anticancer therapies.
Epoxy Resin Synthesis
N-(prop-2-yn-1-yl)furan-2-carboxamide can be used in the synthesis of epoxy resins. Furan derivatives are utilized in creating bio-based epoxy resins due to their renewable nature and excellent mechanical properties . These resins are used in various applications, including coatings, adhesives, and composite materials, offering a sustainable alternative to traditional petroleum-based resins.
Green Chemistry Applications
The compound can be employed in green chemistry for the synthesis of chiral heterocyclic alcohols, which are important precursors for pharmaceuticals and natural products . The use of N-(prop-2-yn-1-yl)furan-2-carboxamide in asymmetric synthesis can lead to the production of valuable compounds with high enantiomeric purity, essential for the development of effective and safe drugs.
Visible-Light-Induced Reactions
N-(prop-2-yn-1-yl)furan-2-carboxamide can participate in visible-light-induced oxidative formylation reactions . These reactions are significant in organic synthesis as they provide a mild and environmentally friendly method to introduce formyl groups into molecules. This application is particularly useful in the synthesis of complex organic compounds and pharmaceuticals.
Redox and Electrophile Reactive Cysteine Profiling
The compound can be used in quantitative thiol reactivity profiling (QTRP) to analyze redox and electrophile reactive cysteine proteomes . This application is crucial in understanding the redox biology of cells and identifying potential drug targets. By profiling reactive cysteine residues, researchers can gain insights into protein function and regulation, aiding in the development of new therapeutic strategies.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-prop-2-ynylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h1,3-4,6H,5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMSDOMAWYRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)
![3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B2661836.png)

![N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661839.png)

![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2661847.png)

![Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2661851.png)
![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)

![2,6-difluoro-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2661854.png)
![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)